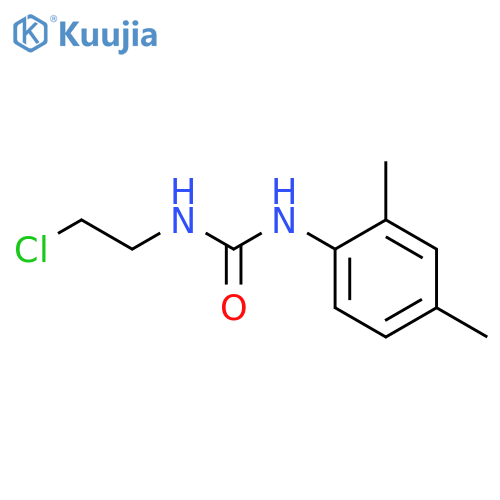Cas no 162376-66-1 (N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea)

162376-66-1 structure
商品名:N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea
CAS番号:162376-66-1
MF:C11H15ClN2O
メガワット:226.702601671219
MDL:MFCD00444204
CID:3143216
PubChem ID:3523624
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloroethyl)-3-(2,4-dimethylphenyl)urea
- N-(2-CHLOROETHYL)-N'-(2,4-DIMETHYLPHENYL)UREA
- AKOS005072737
- 162376-66-1
- FA-0855
- MFCD00444204
- CS-0318466
- 3-(2-chloroethyl)-1-(2,4-dimethylphenyl)urea
- CHEMBL375901
- N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea
-
- MDL: MFCD00444204
- インチ: InChI=1S/C11H15ClN2O/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15)
- InChIKey: BXESVXHFYWTPFV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 226.0872908Da
- どういたいしつりょう: 226.0872908Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- ゆうかいてん: 169-170
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A618868-100mg |
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea |
162376-66-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A618868-50mg |
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea |
162376-66-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A618868-500mg |
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea |
162376-66-1 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Ambeed | A445738-5g |
1-(2-Chloroethyl)-3-(2,4-dimethylphenyl)urea |
162376-66-1 | 95+% | 5g |
$328.0 | 2024-04-23 | |
| A2B Chem LLC | AI81893-5g |
3-(2-chloroethyl)-1-(2,4-dimethylphenyl)urea |
162376-66-1 | 5g |
$290.00 | 2024-04-20 | ||
| 1PlusChem | 1P00IX39-5g |
3-(2-chloroethyl)-1-(2,4-dimethylphenyl)urea |
162376-66-1 | 5g |
$283.00 | 2024-06-19 | ||
| Crysdot LLC | CD12136228-5g |
1-(2-Chloroethyl)-3-(2,4-dimethylphenyl)urea |
162376-66-1 | 95+% | 5g |
$325 | 2024-07-24 | |
| Apollo Scientific | OR12060-1g |
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea |
162376-66-1 | 1g |
£94.00 | 2025-02-19 | ||
| abcr | AB257532-1 g |
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea, 95%; . |
162376-66-1 | 95% | 1 g |
€260.30 | 2023-07-20 | |
| abcr | AB257532-10 g |
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea, 95%; . |
162376-66-1 | 95% | 10 g |
€1,131.70 | 2023-07-20 |
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
162376-66-1 (N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea) 関連製品
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 506-17-2(cis-Vaccenic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:162376-66-1)N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea

清らかである:99%
はかる:5g
価格 ($):295.0